REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:16]O>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8]
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Name
|
|
Quantity
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89.6 g
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Type
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reactant
|
Smiles
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NC=1C=CC(=C(C(=O)O)C1)F
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Name
|
|
Quantity
|
82.4 g
|
Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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1000 mL
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Type
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reactant
|
Smiles
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CO
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Then the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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ADDITION
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Details
|
The residue was diluted with EtOAc (1 L)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (500 L×3)
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Type
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WASH
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Details
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The combined organic layers were washed with water and brine successively
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.8 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |